molecular formula C9H13BrN2S B14912871 trans-4-(5-Bromothiazol-2-yl)cyclohexan-1-amine

trans-4-(5-Bromothiazol-2-yl)cyclohexan-1-amine

Cat. No.: B14912871
M. Wt: 261.18 g/mol
InChI Key: WNLCRBMIFGIKSW-UHFFFAOYSA-N
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Description

Rel-(1r,4r)-4-(5-bromothiazol-2-yl)cyclohexan-1-amine is a synthetic organic compound that features a cyclohexane ring substituted with a bromothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1r,4r)-4-(5-bromothiazol-2-yl)cyclohexan-1-amine typically involves the following steps:

    Formation of the Bromothiazole Ring: This can be achieved through the reaction of appropriate starting materials such as 2-aminothiazole with a brominating agent.

    Cyclohexane Ring Substitution: The bromothiazole intermediate is then reacted with a cyclohexane derivative under specific conditions to introduce the amine group at the desired position.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, including the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Rel-(1r,4r)-4-(5-bromothiazol-2-yl)cyclohexan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the bromothiazole ring or the cyclohexane moiety.

    Substitution: The bromine atom in the thiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Rel-(1r,4r)-4-(5-bromothiazol-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets. The bromothiazole moiety may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Bromothiazol-2-yl)cyclohexan-1-amine: Lacks the specific stereochemistry of the Rel-(1r,4r) isomer.

    4-(Thiazol-2-yl)cyclohexan-1-amine: Similar structure but without the bromine atom.

Uniqueness

Rel-(1r,4r)-4-(5-bromothiazol-2-yl)cyclohexan-1-amine is unique due to its specific stereochemistry and the presence of the bromine atom, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C9H13BrN2S

Molecular Weight

261.18 g/mol

IUPAC Name

4-(5-bromo-1,3-thiazol-2-yl)cyclohexan-1-amine

InChI

InChI=1S/C9H13BrN2S/c10-8-5-12-9(13-8)6-1-3-7(11)4-2-6/h5-7H,1-4,11H2

InChI Key

WNLCRBMIFGIKSW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=NC=C(S2)Br)N

Origin of Product

United States

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